4-(2-Hydroxyethoxy)-3-methylphenol
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Overview
Description
4-(2-Hydroxyethoxy)-3-methylphenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of a hydroxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as potassium carbonate, can enhance the reaction rate and efficiency . Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a more reduced state.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-(2-Hydroxyethoxy)-3-methylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. In biomedical applications, it acts as a photoinitiator, initiating polymerization reactions upon exposure to light .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethoxy)phenol
- 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone
- 1-(4-[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]phenyl)ethanone
Uniqueness
4-(2-Hydroxyethoxy)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
65180-39-4 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-3-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
GLRZIUBEUWKWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCCO |
Origin of Product |
United States |
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